molecular formula C7H6N4O B2904149 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine CAS No. 1283108-90-6

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine

Cat. No.: B2904149
CAS No.: 1283108-90-6
M. Wt: 162.152
InChI Key: LKVPZFFUMXTACD-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety. This compound is a structural motif in drug discovery, particularly in antimicrobial and anticancer agents, as evidenced by derivatives like cephalosporin analogs targeting Mycobacterium tuberculosis .

Properties

IUPAC Name

3-methyl-5-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5-10-7(12-11-5)6-4-8-2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVPZFFUMXTACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . This is followed by cyclization reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives displayed effective cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 μg/mL, indicating potential as lead compounds for drug development targeting cancers .

Antibacterial and Antiviral Properties
The compound is also being investigated for its antibacterial and antiviral activities. It has been noted that structural modifications can enhance its efficacy against specific bacterial strains. For example, some derivatives have shown EC50 values as low as 5.44 μg/mL against Xanthomonas axonopodis, suggesting strong antibacterial potential . Additionally, the compound's mechanism of action may involve interaction with bacterial cell membranes, leading to increased permeability and cell death .

Neurodegenerative Disorders
Recent studies have highlighted the potential of oxadiazole compounds in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. Research indicates that certain derivatives can modulate tau-mediated neurodegeneration effectively .

Materials Science

Development of New Materials
In materials science, this compound is explored for its electronic and optical properties. The incorporation of oxadiazole moieties into polymer matrices has been shown to enhance the thermal stability and photoluminescent properties of the materials. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Industrial Chemistry

Synthesis of Intermediates
The compound serves as a valuable intermediate in the synthesis of various industrial chemicals. Its unique structure allows for reactions that can yield complex molecules used in pharmaceuticals and agrochemicals. The versatility of this compound makes it a key component in developing new synthetic pathways for industrial applications .

Case Studies

  • Anticancer Activity Study : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The study found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC50 values below 20 μg/mL .
  • Antibacterial Mechanism Investigation : Research on the antibacterial mechanisms revealed that derivatives of this compound could disrupt bacterial cell membranes. This was evidenced by changes in membrane permeability observed through staining assays .
  • Material Development for Electronics : In another study, polymers incorporating oxadiazole units were fabricated into thin films for use in OLEDs. The films exhibited improved charge transport properties and stability under operational conditions compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine vs. Pyridazine Derivatives
  • 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8) replaces pyrazine with pyridazine, altering electronic properties.
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine retains pyrazine’s symmetrical N-heterocycle, favoring planar interactions in biological targets.
Substituent Variations on the Oxadiazole Ring
  • 3-Phenyl-1,2,4-oxadiazole derivatives (e.g., from ) exhibit reduced steric hindrance compared to the 3-methyl group in the target compound. Phenyl substituents enhance π-stacking but may increase metabolic susceptibility due to aromatic hydroxylation .
  • 3-Methyl substitution (as in the target compound) improves metabolic stability and introduces a compact hydrophobic group, beneficial for membrane permeability .
Hybrid Systems with Additional Heterocycles
  • 4-Methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS 519086-47-4) incorporates a triazole-thiol group, adding hydrogen-bonding and metal-chelating capabilities. This structural complexity may enhance binding to enzymatic targets but reduce synthetic accessibility .
  • N-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide introduces a spirocyclic system, significantly altering conformational flexibility and pharmacokinetic properties .

Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) logP
This compound 178.17 g/mol Moderate (polar aprotic solvents) 1.2–1.5
3-Amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride 292.75 g/mol High (aqueous due to HCl salt) -0.5
4-Methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol 275.29 g/mol Low (due to thiol and triazole) 2.0–2.5

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities, making it a promising candidate in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted at the 2-position with a methyl group and at the 5-position with a 3-methyl-1,2,4-oxadiazol-5-yl group. This unique structure contributes to its reactivity and potential applications in various fields, particularly in drug development targeting infections and cancers.

Research indicates that 1,2,4-oxadiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors involved in disease pathways. These interactions can lead to the inhibition or modulation of critical biological processes .

Targeted Biological Pathways

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been reported to inhibit Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .
  • Anticancer Activity : Studies have demonstrated that oxadiazole-containing compounds exhibit anticancer properties by inhibiting telomerase activity in cancer cells. For example, certain derivatives have shown IC50 values lower than established anticancer drugs like Staurosporine .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTarget Pathogen/Cancer TypeIC50 (μM)Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25
AntimicrobialStaphylococcus epidermidisNot specified
AnticancerHepG2 (liver cancer)4.22 - 5.79
AnticancerSW11162.46 - 5.06

Case Studies

  • Antimicrobial Evaluation : A study evaluating various pyrazole derivatives showed that those with oxadiazole moieties exhibited excellent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against specific bacteria . This highlights the potential of this compound as an antimicrobial agent.
  • Cytotoxicity Studies : In vitro cytotoxicity assays conducted on L929 cells demonstrated that certain derivatives of oxadiazoles significantly stimulated cell viability at specific concentrations, indicating their potential as therapeutic agents with manageable toxicity profiles .

Structure-Activity Relationships (SAR)

The biological efficacy of oxadiazole derivatives is often influenced by their structural characteristics:

  • Substituent Variations : The presence of different substituents on the oxadiazole ring can significantly affect the compound's lipophilicity and biological activity.
  • Hydrophobic Interactions : Compounds with longer alkyl chains or specific functional groups have shown enhanced antibacterial properties due to improved hydrophobic interactions with bacterial membranes .

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